molecular formula C7H14N2O2 B1358419 Methyl 3-aminopiperidine-1-carboxylate CAS No. 471894-94-7

Methyl 3-aminopiperidine-1-carboxylate

Cat. No.: B1358419
CAS No.: 471894-94-7
M. Wt: 158.2 g/mol
InChI Key: QSPHDAVASCLQCU-UHFFFAOYSA-N
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Description

“Methyl 3-aminopiperidine-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of “this compound” is 158.2 g/mol . The InChI key is QSPHDAVASCLQCU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

An efficient enantioselective synthesis of l-(−)-733,061 and (2S,3S)-methyl 3-aminopiperidine-2-carboxylate is achieved using a catalytic enantioselective aza-Henry reaction. Organocatalysis is key for high stereocontrol (Kumaraswamy & Pitchaiah, 2011).

Spectroscopy in Structural Assignments

NMR spectroscopy, superior to older IR techniques, is effective in distinguishing structures involving methyl 3-aminopiperidine-1-carboxylate and its derivatives in studies of ring contraction-expansion systems (Cannon & Milne, 1976).

Antimicrobial Activity

This compound derivatives demonstrate notable antimicrobial activity. Compounds 3c and 3d, in particular, show significant effectiveness against certain microbes (Nagashree et al., 2013).

Asymmetric Benzylation

Asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, useful for creating biologically active compounds with a chiral 3-benzylpiperidine backbone, has been explored with moderate success (Wang et al., 2018).

Electrocatalytic Carboxylation

This compound plays a role in the electrocatalytic carboxylation of nitrogen-containing compounds, an important process in the synthesis of various biologically relevant materials (Feng et al., 2010).

Inhibiting Cyclic Nucleotide Phosphodiesterases

Compounds containing this compound have been found to inhibit cyclic nucleotide phosphodiesterases in blood platelets, suggesting potential biomedical applications (Macfarlane, 1984).

Synthesis of Polysubstituted Amino Acids

This compound derivatives are utilized in the synthesis of various polysubstituted amino acids, expanding the scope of chemical synthesis and pharmaceutical applications (Papa & Tomasini, 2000).

Electrochemical Synthesis

This compound is integral to the electrochemical synthesis of key intermediates for pharmaceuticals, such as trifluoroamantadine, highlighting its role in innovative synthesis techniques (Monoi & Hara, 2012).

Schiff Base Organotin(IV) Complexes

This compound is involved in the creation of Schiff base organotin(IV) complexes, which exhibit considerable anticancer activities, indicating potential in cancer treatment (Basu Baul et al., 2009).

Safety and Hazards

“Methyl 3-aminopiperidine-1-carboxylate” is classified as dangerous, with hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, eye damage, and respiratory irritation .

Properties

IUPAC Name

methyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHDAVASCLQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471894-94-7
Record name methyl 3-aminopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add acetic acid saturated with HCl(g) (100 mL, ˜3N in HCl) to 3-(trityl-amino)-piperidine-1-carboxylic acid methyl ester (6.51 g, 16.2 mmol). Stir the solution vigorously at room temperature for 2 hours. Concentrate the reaction, follow this by addition of acetonitrile and concentration to assist in the removal of acetic acid (×2). Partition the resulting material between 1N HCl and ethyl acetate, separate the layers, extract the organic layer with 1N HCl. Basify the combined aqueous layers with 5N sodium hydroxide, extract with 20% isopropanol/chloroform (×3). Dry the combined organic layers over magnesium sulfate and concentrate to give 2.45 g of the title compound as a white solid, 95% yield. 1H NMR: consistent with structure. MS (ion spray) 158 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
3-(trityl-amino)-piperidine-1-carboxylic acid methyl ester
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

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